(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone
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Overview
Description
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is a chemical compound characterized by its unique structure, which includes a benzoyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole typically involves the following steps:
Benzoyl Chloride Formation: The starting material, 2,6-difluoro-3-methylbenzoic acid, is converted to its corresponding benzoyl chloride through a reaction with thionyl chloride (SOCl₂).
Imidazole Coupling: The benzoyl chloride is then reacted with imidazole in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.
Substitution: Substitution reactions can occur at the benzoyl or imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chloro and fluoro groups.
Substitution Products: New compounds with different functional groups attached to the benzoyl or imidazole ring.
Scientific Research Applications
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzoyl-imidazole derivatives, such as 1-(2-fluoro-5,6-dichloro-3-methylbenzoyl)-1H-imidazole and 1-(2,6-difluoro-3-methylbenzoyl)-1H-imidazole.
Uniqueness: The presence of both chloro and fluoro groups on the benzene ring, along with the methyl group, gives this compound distinct chemical and physical properties compared to its analogs.
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Properties
Molecular Formula |
C11H7ClF2N2O |
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Molecular Weight |
256.63 g/mol |
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-4-7(13)10(14)8(9(6)12)11(17)16-3-2-15-5-16/h2-5H,1H3 |
InChI Key |
CVPDXEHEUWHXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2C=CN=C2)F)F |
Origin of Product |
United States |
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